
3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrimidin-4-yloxy group and the trifluoromethylphenyl group. Common reagents used in these steps include various halogenated compounds, amines, and coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. This could include its activity against specific diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, or other industrial products. Its unique chemical properties may offer advantages in specific applications.
Mecanismo De Acción
The mechanism of action of 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide may include other piperidine carboxamides with different substituents. Examples could include:
- 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 3-(pyrimidin-4-yloxy)-N-(3-(fluoromethyl)phenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the pyrimidin-4-yloxy group and the trifluoromethylphenyl group may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-pyrimidin-4-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)12-3-1-4-13(9-12)23-16(25)24-8-2-5-14(10-24)26-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDMYGIRJTHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)
![3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2533253.png)
![4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2533254.png)
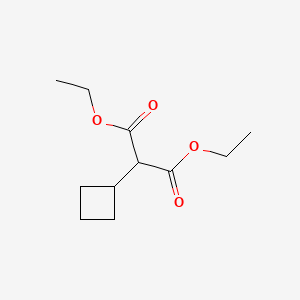
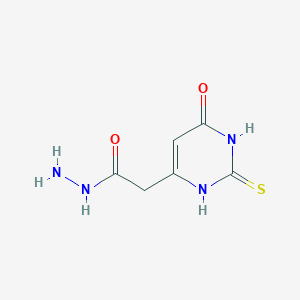
![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)
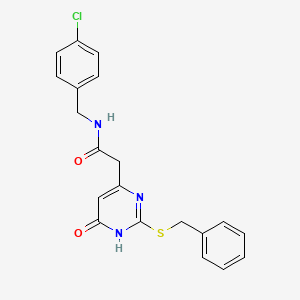
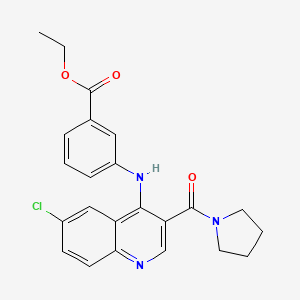
![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2533263.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2533267.png)
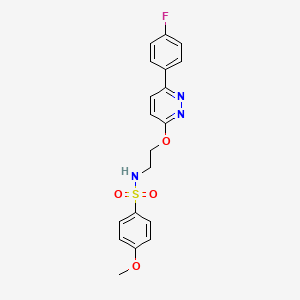
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
